2,2-Di(2-tetrahydrofuryl)propane
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Overview
Description
Preparation Methods
2,2-Di(2-tetrahydrofuryl)propane is synthesized via the hydrogenation of 2,2-di-2-furylpropane . The process involves vacuum distillation of 2,2-di-2-furylpropane, followed by hydrogenation in alcohol solvents using palladium on carbon or rhodium on carbon catalysts . The reaction typically occurs over a few hours at moderate temperatures and hydrogen pressures ranging from 100 to 800 psig .
Chemical Reactions Analysis
2,2-Di(2-tetrahydrofuryl)propane primarily undergoes hydrogenation reactions. The hydrogenation of 2,2-di-2-furylpropane to form this compound is nearly quantitative when conducted in alcohol solvents with palladium or rhodium catalysts . The compound’s structure suggests it may exist as various stereoisomers depending on the orientation of the hydrogen atoms adjacent to the isopropylidene bridging unit .
Scientific Research Applications
2,2-Di(2-tetrahydrofuryl)propane has found significant application as a rubber additive in the production of high vinyl content rubber for high-performance tires . It functions as an anionic polymerization catalyst modifier, allowing for the preparation of rubber with high vinyl content . The compound’s meso form is particularly effective in increasing the vinyl content of rubber compared to its racemic form .
Mechanism of Action
Comparison with Similar Compounds
2,2-Di(2-tetrahydrofuryl)propane can be compared to other similar compounds such as 2,2-di-2-furylpropane, which is its precursor . While 2,2-di-2-furylpropane is a condensation product of furan and acetone, this compound is obtained through its hydrogenation . The unique aspect of this compound lies in its effectiveness as a rubber additive, particularly in its meso form, which significantly enhances the vinyl content of rubber .
Properties
CAS No. |
89686-69-1 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2S)-2-[2-[(2S)-oxolan-2-yl]propan-2-yl]oxolane |
InChI |
InChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
FZLHAQMQWDDWFI-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCCO1)[C@@H]2CCCO2 |
SMILES |
CC(C)(C1CCCO1)C2CCCO2 |
Canonical SMILES |
CC(C)(C1CCCO1)C2CCCO2 |
89686-69-1 | |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-Di(2-tetrahydrofuryl)propane influence the vinyl content of polydienes during polymerization?
A: this compound acts as a vinyl content modifier during the polymerization of conjugated dienes like 1,3-butadiene []. While the exact mechanism isn't fully detailed in the provided abstract, the research demonstrates that the presence of this compound, particularly its meso-isomer, during polymerization can be used to fine-tune the vinyl content of the resulting polydiene polymer within a range of 10% to less than 100% []. This control over vinyl content is significant because it directly impacts the physical and mechanical properties of the final polymer, making it suitable for specific applications.
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